molecular formula C20H22O3 B4773454 4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde

4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde

Cat. No.: B4773454
M. Wt: 310.4 g/mol
InChI Key: BNTQEZLEXDFBKS-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a propoxy group and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenol with propylene oxide to form 4-methylphenoxypropanol. This intermediate is then reacted with 3-bromoprop-2-enylbenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: 4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzoic acid.

    Reduction: 4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propoxy and methylphenoxy groups may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenoxy)propionic acid
  • 3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
  • 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde

Uniqueness

4-[3-(4-Methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications.

Properties

IUPAC Name

4-[3-(4-methylphenoxy)propoxy]-3-prop-2-enylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-5-18-14-17(15-21)8-11-20(18)23-13-4-12-22-19-9-6-16(2)7-10-19/h3,6-11,14-15H,1,4-5,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTQEZLEXDFBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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